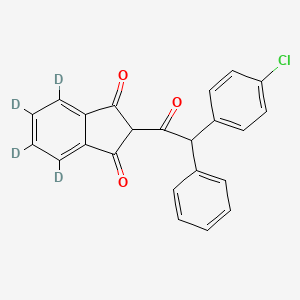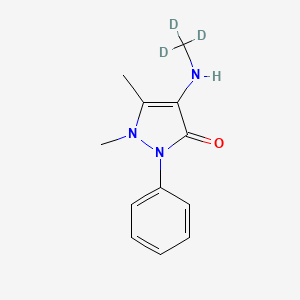
4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride is a stable isotope-labeled compound used primarily in neurological researchThe compound is known for its role in studying neurotransmission, pain, inflammation, and various neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride involves several steps. The starting material is typically 3,4-methylenedioxyphenyl-2-propanone, which undergoes a series of chemical reactions including methylation, reduction, and demethylation to yield the final product. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis equipment. The process involves strict quality control measures to ensure the purity and stability of the final product. The compound is usually produced in small quantities due to its specialized applications in research .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of MDMA and related compounds.
Biology: Employed in studies of neurotransmission and the effects of psychoactive substances on the nervous system.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease, schizophrenia, and Alzheimer’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting neurological pathways.
Mechanism of Action
The compound exerts its effects primarily by interacting with neurotransmitter systems in the brain. It acts as a substrate for monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of MDMA, but the presence of the deuterium label allows for more precise tracking and analysis in research studies .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxymethamphetamine: An active metabolite of MDMA, known for its stimulant effects.
3,4-Methylenedioxyamphetamine (MDA): A psychoactive compound with similar effects to MDMA but with a different metabolic pathway.
4-Hydroxyamphetamine: A compound used in the treatment of certain neurological disorders.
Uniqueness
4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride is unique due to its stable isotope labeling, which allows for more accurate and detailed studies of its metabolic pathways and interactions with neurotransmitter systems. This makes it a valuable tool in neurological research and drug development .
Properties
Molecular Formula |
C11H18ClNO2 |
|---|---|
Molecular Weight |
234.74 g/mol |
IUPAC Name |
2-methoxy-4-[2-(trideuteriomethylamino)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(12-2)6-9-4-5-10(13)11(7-9)14-3;/h4-5,7-8,12-13H,6H2,1-3H3;1H/i2D3; |
InChI Key |
LDRJCJMDWCULLX-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(C)CC1=CC(=C(C=C1)O)OC.Cl |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B13444601.png)
![(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B13444610.png)
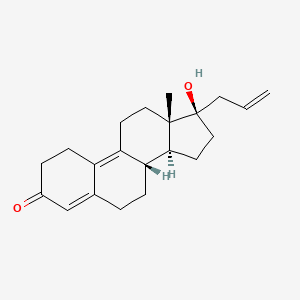


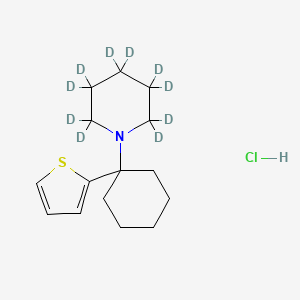
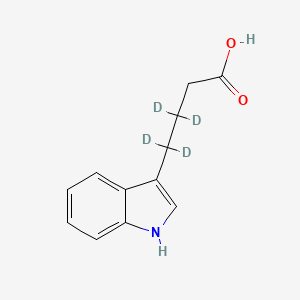
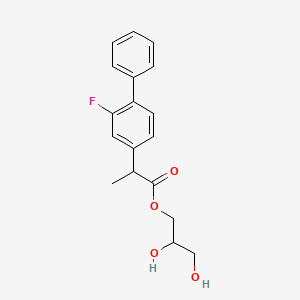
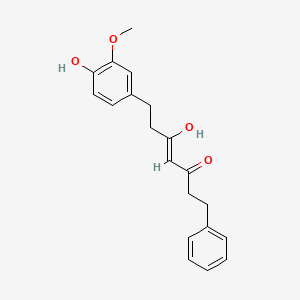
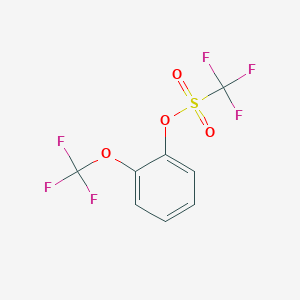
![2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide](/img/structure/B13444666.png)
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)
